molecular formula C12H17NO B1344110 3-(3-Methylphenoxy)piperidine CAS No. 912761-71-8

3-(3-Methylphenoxy)piperidine

Cat. No. B1344110
CAS RN: 912761-71-8
M. Wt: 191.27 g/mol
InChI Key: BTLCVZXSRONKNN-UHFFFAOYSA-N
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Description

“3-(3-Methylphenoxy)piperidine” is a compound with the molecular formula C12H17NO . It is a derivative of piperidine, which is a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular weight of “3-(3-Methylphenoxy)piperidine” is 191.270 Da . The InChI code for the compound is 1S/C13H19NO/c1-11-4-2-6-13 (8-11)15-10-12-5-3-7-14-9-12/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound “3-(3-Methylphenoxy)piperidine” has a molecular weight of 205.3 . It is a solid at room temperature .

Scientific Research Applications

Anticancer Research

Piperidine derivatives, including “3-(3-Methylphenoxy)piperidine,” have shown promise in anticancer research. They have been used to synthesize compounds with activity against various cancer cell lines, including androgen-refractory cancer cell lines . The structural flexibility of piperidine allows for the design of molecules that can interact with specific biological targets involved in cancer progression.

Modulation of Biological Pathways

Research has indicated that piperidine derivatives can modulate biological pathways that are crucial for cell survival and proliferation. For instance, certain piperidine compounds have been found to affect mitochondrial membrane potential, which is a key factor in inducing apoptosis in proliferative cells . This property is being explored for developing new therapeutic strategies against diseases characterized by uncontrolled cell growth.

Advancements in Organic Synthesis

The compound “3-(3-Methylphenoxy)piperidine” is also significant in the field of organic synthesis. It can participate in various intra- and intermolecular reactions, leading to the formation of novel piperidine derivatives. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination. The development of new synthetic methods for piperidine derivatives is an ongoing area of research that has important implications for medicinal chemistry .

Safety And Hazards

While the specific safety and hazards for “3-(3-Methylphenoxy)piperidine” are not mentioned in the search results, it is generally recommended to avoid getting the compound in eyes, on skin, or on clothing. It is also advised to avoid ingestion and inhalation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(3-Methylphenoxy)piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-(3-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCVZXSRONKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624558
Record name 3-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenoxy)piperidine

CAS RN

912761-71-8
Record name 3-(3-Methylphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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